Norloline

Descripción general

Descripción

Norloline is a loline alkaloid with the formula C7H12N2O . It is a primary amino compound and is isolated from the plants Lolium cuneatum and Lolium temulentum .

Synthesis Analysis

The asymmetric total synthesis of (+)-N-acetyl this compound, the putative biogenic precursor of all known loline alkaloids, has been achieved in 12 steps from commercially available ®-glyceraldehyde acetonide . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction .

Molecular Structure Analysis

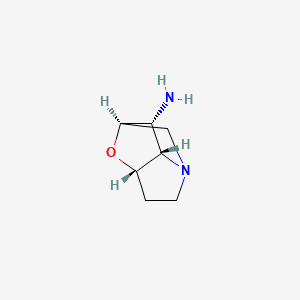

The molecular formula of this compound is C7H12N2O . The molecular weight is 140.18 g/mol . The InChIKey is SOFXQTNEGHNRMN-BNHYGAARSA-N . The Canonical SMILES is C1CN2CC3C(C2C1O3)N .

Chemical Reactions Analysis

The asymmetric total synthesis of (+)-N-acetyl this compound, the putative biogenic precursor of all known loline alkaloids, has been achieved in 12 steps from commercially available ®-glyceraldehyde acetonide . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 140.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 0 . The Exact Mass is 140.094963011 g/mol . The Monoisotopic Mass is also 140.094963011 g/mol . The Topological Polar Surface Area is 38.5 Ų . The Heavy Atom Count is 10 .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

- Norloline is a key precursor in the synthesis of loline alkaloids. A significant achievement was the asymmetric total synthesis of (+)-N-acetyl this compound, accomplished in 12 steps from commercially available (R)-glyceraldehyde acetonide. This synthesis utilized Rassu/Casiraghi's vinylogous aldol reaction, intramolecular oxa-heteroconjugate addition, and reductive amination to establish four contiguous stereogenic centers and construct the strained oxygen-bridge under mild conditions (Jian-Liang Ye et al., 2016).

Chemical Structure Elucidation

- Research on this compound's structure dates back to the 1960s. Studies on the oxidation products, Hofmann degradation, and other properties of alkaloids, established this compound's structure as 6-amino-1, 5-oxypyrrolizidine (S. Akramov & S. Y. Yunusov, 1965).

Detection in Biological Samples

- This compound and its analogues, including N-acetylthis compound, have been detected in biological samples like horse urine. This detection used gas chromatography-mass spectrometry (GC-MS) and gas chromatography-fourier transform-infrared spectrometry (GC-FT-IR). The discovery of a new compound, N-senecioylthis compound, highlighted the diversity of loline-type alkaloids (A. Takeda et al., 1991).

Role in Fungal and Plant Interactions

- This compound plays a role in the chemical diversification of insecticidal loline alkaloids in grass-Epichloë symbiota. It is one of the various modifications of the 1-amino group in these alkaloids, contributing to the bioprotective properties of Epichloë species, fungal endophytes of grasses (Juan Pan et al., 2014).

Interaction with Calcium Channel Blockers

- A study examining the vascular effects of the calcium channel blocker amlodipine in patients with coronary artery disease revealed an interesting interaction with this compound. The study did not find a significant effect of amlodipine on the progression of coronary atherosclerosis but noted a relationship with this compound-like compounds (B. Pitt et al., 2000).

Excretion in Animals

- Research on the excretion of loline alkaloids, including this compound, in sheep showed that these compounds are excreted in urine and faeces, with no toxic effects observed. This study providedimportant insights into the metabolism and non-toxic nature of loline alkaloids under typical grazing conditions for sheep (SR Gooneratne et al., 2012).

Spectrofluorimetric Determination in Human Urine

- A method involving photoinduced fluorescence and multivariate analysis of excitation-emission fluorescence matrices (EEMs) was developed for the determination of fluoroquinolones, including this compound, in human urine. This method allowed for sensitive and selective analysis without the need for sample pretreatments, highlighting this compound's potential for medical diagnostics (A. Espinosa-Mansilla et al., 2005).

This compound in Chemical Synthesis and Pharmacology

- This compound has been used in the synthesis of various alkaloids and their derivatives, indicating its importance in medicinal chemistry. Its involvement in the synthesis of compounds with potential antileishmanial activities, among others, underscores its significance in the development of new therapeutic agents (B. Majhi et al., 2022).

Mecanismo De Acción

Target of Action

Norloline, also known as N-Depropionyldecorticasine, is a member of the loline alkaloids . These compounds are produced in grasses infected by endophytic fungal symbionts of the genus Epichloë . The primary targets of this compound are insect herbivores . The compound increases the resistance of endophyte-infected grasses to these insects, thereby playing a crucial role in the plant’s defense mechanism .

Mode of Action

This compound interacts with its targets (insect herbivores) by acting as an insecticidal and insect-deterrent compound It is known that different substituents at the c-1 amine, such as methyl, formyl, and acetyl groups, yield loline species that have variable bioactivity against insects .

Biochemical Pathways

The biochemical pathways involved in the synthesis of this compound are complex and involve several steps. The basic chemical structure of the lolines comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction, an intramolecular oxa-heteroconjugate addition, and a reductive amination .

Pharmacokinetics

It is known that the pharmacokinetics of a drug can be influenced by factors such as the drug’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The primary result of this compound’s action is increased resistance of endophyte-infected grasses to insect herbivores . This resistance may also protect the infected plants from environmental stresses such as drought and spatial competition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound in grasses is associated with the presence of endophytic fungal symbionts of the genus Epichloë . Environmental stresses such as drought and spatial competition may also influence the production and action of this compound .

Análisis Bioquímico

Biochemical Properties

Norloline is a small alkaloid that has been known for decades . It is the eponymous member of a family of alkaloids that were initially isolated from tall fescue grasses but were later found in many other plant families . The basic chemical structure of this compound comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . Different substituents at the C-1 amine, such as methyl, formyl, and acetyl groups, yield this compound species that have variable bioactivity against insects .

Cellular Effects

This compound increases resistance of endophyte-infected grasses to insect herbivores, and may also protect the infected plants from environmental stresses such as drought and spatial competition . They are alkaloids, organic compounds containing basic nitrogen atoms .

Molecular Mechanism

The asymmetric total synthesis of this compound, the putative biogenic precursor of all known loline alkaloids, has been achieved in 12 steps from commercially available ®-glyceraldehyde acetonide . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction, an intramolecular oxa-heteroconjugate addition and a reductive amination to establish the four contiguous stereogenic centers and construct the strained oxygen-bridge under mild conditions .

Propiedades

IUPAC Name |

(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-5-3-9-2-1-4(10-5)7(6)9/h4-7H,1-3,8H2/t4-,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFXQTNEGHNRMN-BNHYGAARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3C(C2C1O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4839-19-4 | |

| Record name | Norloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004839194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

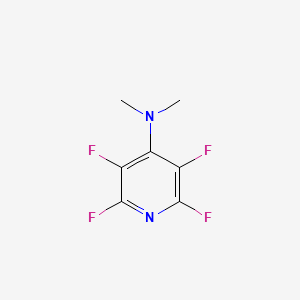

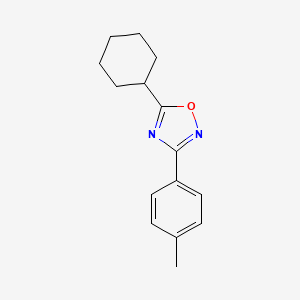

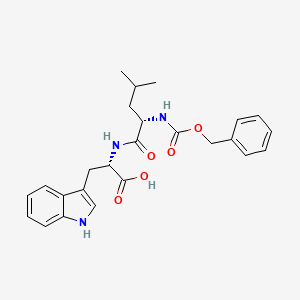

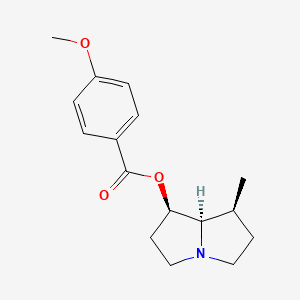

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

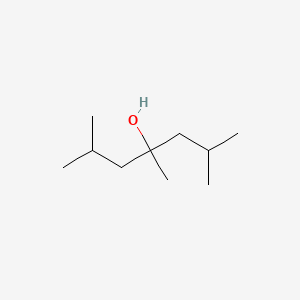

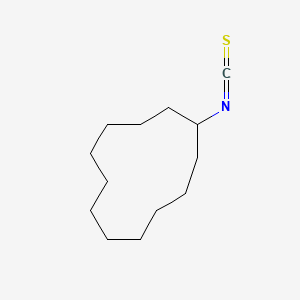

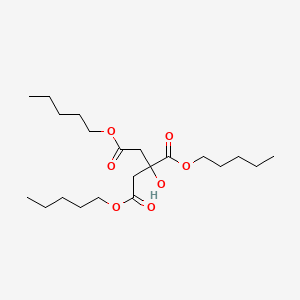

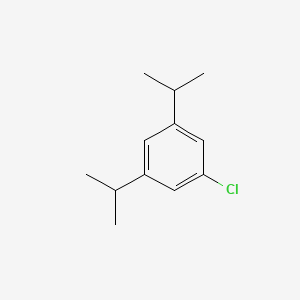

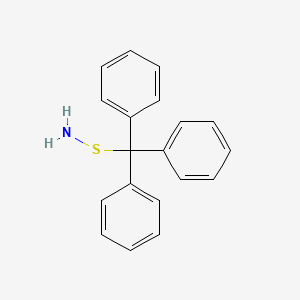

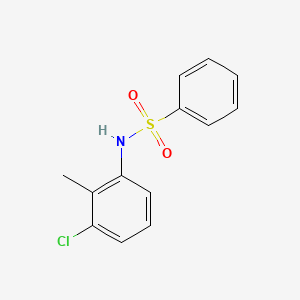

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.